molecular formula C7H7F2NO B12974931 1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one

1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one

Cat. No.: B12974931
M. Wt: 159.13 g/mol
InChI Key: KAOUAZAKRCQYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one is a compound of significant interest in the field of organic chemistry

Chemical Reactions Analysis

1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, such as palladium or nickel, and radical initiators. Major products formed from these reactions include difluoromethylated pyridines and dihydropyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate the biological and physiological activity of the compound, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one can be compared with other difluoromethylated compounds, such as:

Properties

IUPAC Name

1-(difluoromethyl)-5-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-5-2-3-6(11)10(4-5)7(8)9/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOUAZAKRCQYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.